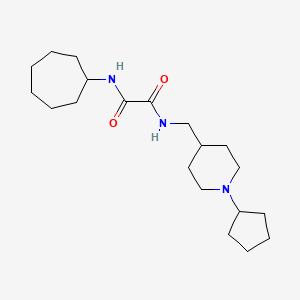
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is its unique structure, which allows for the potential development of more potent and selective analogs. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development and application.
Future Directions
There are several future directions for the study of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to develop more potent and selective analogs of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide for the treatment of various diseases. Additionally, it can be studied for its potential use as a diagnostic tool for cancer detection.
Synthesis Methods
The synthesis of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves a multi-step process. The first step involves the preparation of N-cycloheptyl-4-piperidone, which is then converted into N-cycloheptyl-4-piperidone oxime. The oxime is then treated with chloroacetyl chloride to form N-cycloheptyl-4-piperidone oxime acetate. The acetate is then reacted with cyclopentylmagnesium bromide to form N-cycloheptyl-N-cyclopentyl-4-piperidone oxime. Finally, the oxime is treated with oxalyl chloride to obtain N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Scientific Research Applications
N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
N'-cycloheptyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c24-19(20(25)22-17-7-3-1-2-4-8-17)21-15-16-11-13-23(14-12-16)18-9-5-6-10-18/h16-18H,1-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGUYSNXDXAOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)


